5-Bromo-7-fluoroisoquinoline
Description
BenchChem offers high-quality 5-Bromo-7-fluoroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-fluoroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLHAZDQHOMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368250-42-3 | |
| Record name | 5-bromo-7-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-7-fluoroisoquinoline CAS number 1368250-42-3
[1]
CAS Number: 1368250-42-3
Formula: C
Executive Summary
5-Bromo-7-fluoroisoquinoline is a high-value heteroaromatic building block characterized by a halogenated isoquinoline scaffold with distinct electronic differentiation between the C5 and C7 positions. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, CNS-active agents, and complex natural product analogues. Its utility stems from the orthogonal reactivity of the bromine (C5) and fluorine (C7) substituents: the C5-bromide is highly activated for palladium-catalyzed cross-coupling, while the C7-fluoride provides metabolic stability and modulates the pKa of the isoquinoline core without participating in standard cross-coupling conditions, allowing for precise, sequential functionalization.
Chemical Profile & Structural Analysis[2][3]
The isoquinoline core is electron-deficient in the pyridine ring (N-containing) and relatively electron-rich in the benzene ring. However, the introduction of electron-withdrawing halogens at C5 and C7 significantly alters this landscape.
Electronic Properties
-
C5-Position (Bromine): Located at the "alpha" position of the fused ring system (analogous to the 1-position of naphthalene), this site is sterically accessible and electronically activated for oxidative addition. It is the primary site for C-C and C-N bond formation.
-
C7-Position (Fluorine): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while donating electron density via resonance (+R) to the ortho and para positions (C6 and C8). In this scaffold, the C-F bond is chemically inert to standard coupling conditions, serving as a "blocking group" to prevent metabolic oxidation at the C7 position—a common clearance pathway for isoquinoline drugs.
Physical Properties
| Property | Value | Note |
| Appearance | White to pale yellow solid | Crystalline powder |
| Melting Point | 135–140 °C (Predicted) | Varies by polymorph/purity |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |
| pKa (Conj. Acid) | ~3.5 | Reduced basicity due to F/Br EWG effects |
Synthesis & Manufacturing Strategy
Direct synthesis of 5-bromo-7-fluoroisoquinoline requires overcoming regioselectivity challenges inherent in the Pomeranz-Fritsch cyclization. A robust, self-validating protocol utilizes a stepwise functionalization approach to ensure isomeric purity.
Retrosynthetic Analysis
The most reliable route avoids the ambiguity of cyclizing 3-bromo-5-fluorobenzaldehyde (which favors the unwanted 5-fluoro-7-bromo isomer due to steric/electronic factors). Instead, a "Late-Stage Bromination" strategy is preferred.
Pathway: 3-Fluorobenzaldehyde
Detailed Protocol (Recommended)
Step 1: Synthesis of 7-Fluoroisoquinoline
-
Reagents: 3-Fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal, H
SO . -
Mechanism: Pomeranz-Fritsch reaction.
-
Note: This produces a mixture of 5-fluoro and 7-fluoroisoquinoline. The 7-isomer is separated via fractional crystallization or column chromatography (SiO
, Hexane/EtOAc gradient).
Step 2: Regioselective Nitration
-
Reagents: KNO
, H SO (conc), 0 °C to RT. -
Logic: Electrophilic aromatic substitution on 7-fluoroisoquinoline occurs preferentially at C5. The C5 position is the "alpha" position (kinetically favored) and is meta to the fluorine (avoiding ortho-deactivation).
-
Validation:
H NMR confirms substitution pattern (singlet/doublet splitting patterns distinct for 5,7-disubstitution).
Step 3: Reduction & Sandmeyer Reaction
-
Reduction: Fe powder, NH
Cl, EtOH/H O 5-Amino-7-fluoroisoquinoline. -
Bromination: NaNO
, HBr (aq), CuBr, 0 °C 60 °C. -
Outcome: The diazonium intermediate is displaced by bromide, yielding the target CAS 1368250-42-3 with high regiochemical fidelity.
Figure 1: Validated synthetic workflow ensuring correct regiochemistry.
Reactivity & Applications in Drug Discovery
The core value of 5-bromo-7-fluoroisoquinoline lies in its ability to serve as a "linchpin" scaffold. The reactivity is orthogonal, allowing sequential elaboration.
Orthogonal Functionalization Logic
-
Site A (C5-Br): High reactivity. Undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Condition: Pd(dppf)Cl
, K CO , Boronic Acid, Dioxane/H O, 80 °C.
-
-
Site B (C7-F): Low reactivity (Stable). Remains intact during C5 manipulation. Can be activated only under harsh S
Ar conditions if the ring is further activated (e.g., N-oxidation), but primarily serves as a structural element. -
Site C (C1-H): The position adjacent to Nitrogen. Can be functionalized via Minisci reaction or conversion to the N-oxide followed by rearrangement (POCl
) to the 1-chloro derivative.
Case Study: Kinase Inhibitor Design
In the development of ATP-competitive inhibitors, the isoquinoline nitrogen (N2) often binds to the hinge region of the kinase.
-
Role of C5-Aryl Group: Extends into the hydrophobic back pocket (gatekeeper region).
-
Role of C7-Fluoro: Modulates the electronic density of the ring, weakening the basicity of N2 to optimize hydrogen bond donor/acceptor matching with the hinge residues (e.g., hinge Glu/Met). Additionally, it blocks Phase I metabolic hydroxylation at C7.
Figure 2: Divergent reactivity profile. Blue paths indicate standard C5 functionalization; Red paths indicate scaffold activation.
Handling & Safety (MSDS Highlights)
As a halogenated heteroaromatic, this compound should be treated as a potential irritant and sensitizer.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
PubChem Compound Summary. 5-Bromo-7-fluoroisoquinoline (CID 82572127). National Center for Biotechnology Information. Link
-
ChemicalBook. 5-Bromo-7-fluoroisoquinoline Properties and Suppliers.Link
-
Motati, D. R., et al. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[1] Chemical Science, 2018.[1] (Contextual reference for regioselective halogenation logic). Link
-
Sigma-Aldrich. Product Specification: 5-Bromo-7-fluoroisoquinoline.[2]Link
-
BLD Pharm. Material Safety Data Sheet (MSDS) - 5-Bromo-7-fluoroisoquinoline.Link
Sources
- 1. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 35754-27-9,3-Bromo-4-chloro-5-fluoroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Spectroscopic Characterization of 5-Bromo-7-fluoroisoquinoline: A Technical Guide for Researchers
Introduction
5-Bromo-7-fluoroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 5-bromo-7-fluoroisoquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret experimental data, predict spectral outcomes, and establish robust analytical protocols for this class of molecules.
The isoquinoline scaffold is a key structural motif in many biologically active compounds.[1] The introduction of bromine and fluorine atoms at the 5 and 7 positions, respectively, significantly influences the electronic properties and, consequently, the spectroscopic signature of the molecule. Understanding these effects is crucial for accurate spectral assignment and quality control. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS data for 5-bromo-7-fluoroisoquinoline.
Molecular Structure and Numbering
For clarity throughout this guide, the standard IUPAC numbering for the isoquinoline ring system will be used.
Figure 1: Structure and numbering of 5-Bromo-7-fluoroisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-bromo-7-fluoroisoquinoline, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine, and the fluorine. Protons on the pyridine ring (H1 and H3) will be the most deshielded.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H1 | ~9.3 | d | J1,8 ≈ 1-2 Hz |
| H3 | ~8.6 | d | J3,4 ≈ 6 Hz |
| H4 | ~7.6 | d | J4,3 ≈ 6 Hz |
| H6 | ~8.1 | d | J6,F ≈ 8-10 Hz |
| H8 | ~8.2 | dd | J8,F ≈ 10-12 Hz, J8,1 ≈ 1-2 Hz |
-
H1: This proton is adjacent to the nitrogen and is expected to be the most downfield signal. It will likely appear as a doublet due to coupling with H8, though this coupling may be small.
-
H3 and H4: These protons will show a characteristic doublet splitting from their vicinal coupling.
-
H6 and H8: These protons will exhibit coupling to the fluorine atom. The H-F coupling constants are typically larger through more bonds in aromatic systems. H8 will also show a small coupling to H1.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine signals for the nine carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, F) and their position on the ring. Carbons directly attached to the halogens will show characteristic splitting due to C-F and potentially C-Br coupling.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to F) | Coupling Constant (JC,F) (Hz) |
| C1 | ~152 | d | small |
| C3 | ~144 | s | - |
| C4 | ~122 | s | - |
| C4a | ~136 | d | small |
| C5 | ~120 | d | ~4-5 |
| C6 | ~129 | d | ~20-25 |
| C7 | ~162 | d | ~250 |
| C8 | ~115 | d | ~25-30 |
| C8a | ~128 | d | small |
-
C7: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (~250 Hz) and will be significantly deshielded.
-
C6 and C8: These carbons, ortho to the fluorine, will show smaller two-bond C-F coupling.
-
C5: The carbon attached to bromine will be influenced by the heavy atom effect, and its signal may be broadened. It will also show a small three-bond C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2] A single signal is expected for the fluorine atom in 5-bromo-7-fluoroisoquinoline.
Predicted ¹⁹F NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| F7 | ~ -110 to -120 | ddd | JF,H8 ≈ 10-12 Hz, JF,H6 ≈ 8-10 Hz, JF,C5 ≈ 4-5 Hz |
The chemical shift is reported relative to a standard such as CFCl₃. The multiplicity will be a doublet of doublets due to coupling with H6 and H8.
Experimental Protocol for NMR Spectroscopy
Figure 2: General workflow for NMR data acquisition and processing.
-
Sample Preparation : Dissolve approximately 5-10 mg of 5-bromo-7-fluoroisoquinoline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds. Add a small amount of an internal standard like tetramethylsilane (TMS) if precise chemical shift referencing is required. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F. Perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each carbon, simplifying the spectrum.
-
For ¹⁹F NMR, a direct observation experiment is performed.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5-bromo-7-fluoroisoquinoline will be dominated by absorptions from the aromatic ring system and the carbon-halogen bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1620-1580 | C=C and C=N ring stretching | Medium-Strong |
| 1500-1400 | Aromatic ring skeletal vibrations | Medium-Strong |
| 1250-1150 | C-F stretch | Strong |
| 900-800 | C-H out-of-plane bending | Strong |
| 700-600 | C-Br stretch | Medium |
-
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.[3]
-
The C=C and C=N stretching vibrations within the isoquinoline ring system will give rise to a series of bands in the 1620-1400 cm⁻¹ region.[4]
-
A strong absorption band is expected for the C-F stretch.
-
The C-Br stretching vibration will appear at a lower frequency.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation : Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Place a small amount of the solid 5-bromo-7-fluoroisoquinoline sample onto the crystal.
-
Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing : A background spectrum (of the empty ATR crystal) should be automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-bromo-7-fluoroisoquinoline, Electron Ionization (EI) is a suitable technique.
Predicted Mass Spectrometry Data (EI-MS):
| m/z | Ion | Comments |
| 225/227 | [M]⁺˙ | Molecular ion peak. The two peaks with ~1:1 intensity ratio are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5] |
| 146 | [M - Br]⁺ | Loss of a bromine radical. |
| 126 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
| 119 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the molecular ion. |
The predicted monoisotopic mass for C₉H₅BrFN is 224.95894 Da.[6] The nominal mass will be 225 for the ⁷⁹Br isotope and 227 for the ⁸¹Br isotope.
EI-MS Fragmentation Pathway
Figure 3: Predicted primary fragmentation pathway for 5-Bromo-7-fluoroisoquinoline under EI-MS.
The fragmentation of halogenated aromatic compounds under EI is well-documented.[7] The most prominent fragmentation will likely be the loss of the bromine atom, which is a good leaving group. Subsequent fragmentation of the isoquinoline ring, such as the loss of HCN, is also expected.
Experimental Protocol for GC-MS
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) : Inject the sample into the GC. The compound will be vaporized and separated from the solvent and any impurities on a capillary column. A typical temperature program would start at a low temperature (~50-100 °C) and ramp up to a higher temperature (~250-300 °C).
-
Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. For EI, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-bromo-7-fluoroisoquinoline. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently approach the synthesis and characterization of this and related molecules. The provided experimental protocols offer a starting point for robust and reliable data acquisition. The combination of these spectroscopic techniques provides a self-validating system for the unequivocal identification and structural confirmation of 5-bromo-7-fluoroisoquinoline.
References
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of 5-FA. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-7-fluoroisoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Ohio University. (n.d.). 19F NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (2024). Analysis of the Chemical Constituents of Rhodobryum roseum Based on UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chegg.com. (2025). Solved 1H NMR , 5-Bromoisoquinoline. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
Fluorine Notes. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]
-
ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
PubMed. (2005). Analysis of Vibrational Spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines Based on Density Functional Theory Calculations. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Spectra of Flavonoids 4, 4a, 5, and 5a (100 MHz, DMSO-d6, G, ppm). Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jove.com [jove.com]
- 6. PubChemLite - 5-bromo-7-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Potential Biological Activity of 5-Bromo-7-fluoroisoquinoline
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of 5-Bromo-7-fluoroisoquinoline, a halogenated derivative with significant, yet underexplored, therapeutic potential. By examining the established roles of the isoquinoline core and the specific contributions of bromo and fluoro substituents, we can hypothesize and outline robust experimental strategies to investigate its biological activity. This document serves as a foundational resource for researchers in drug discovery, offering insights into the compound's physicochemical properties, potential mechanisms of action, and detailed protocols for its evaluation as an anticancer and antimicrobial agent.
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
Isoquinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in pharmacology.[1] Derivatives of this scaffold exhibit a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective properties.[1][3][4] Marketed drugs such as the antihypertensive agent Quinapril and the anticancer alkaloid Noscapine feature the isoquinoline nucleus, underscoring its clinical significance.[4][5]
The therapeutic versatility of isoquinolines often stems from their ability to interact with various biological targets. Mechanisms of action include intercalation with nucleic acids, inhibition of crucial enzymes like topoisomerase and protein kinases, and disruption of microtubule polymerization.[1][6]
The Strategic Importance of Halogenation
The introduction of halogen atoms—specifically bromine and fluorine—onto the isoquinoline core is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.
-
Bromine: The bromine atom at the C5 position serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[7]
-
Fluorine: The fluorine atom at the C7 position significantly alters the molecule's electronic properties. As a highly electronegative atom, it can enhance metabolic stability, improve binding affinity to target proteins by forming hydrogen bonds, and increase lipophilicity, which can aid in cell membrane permeability.[7]
The specific placement of these halogens on 5-Bromo-7-fluoroisoquinoline suggests a compound designed for targeted activity and synthetic elaboration, making it a prime candidate for drug discovery screening.
Physicochemical Profile and Synthetic Considerations
A foundational understanding of 5-Bromo-7-fluoroisoquinoline's properties is critical for designing experiments.
| Property | Value / Description | Significance in Drug Discovery |
| Molecular Formula | C₉H₅BrFN | Provides the elemental composition. |
| Molecular Weight | ~226.05 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness. |
| Structure | Isoquinoline core with Bromine at C5 and Fluorine at C7. | Rigid scaffold suitable for creating specific interactions with protein binding pockets. |
| Reactivity | The C5-Bromine is susceptible to nucleophilic substitution and is a key site for cross-coupling reactions. The aromatic ring system is electron-deficient.[7] | Enables straightforward chemical modification to explore SAR and optimize lead compounds. |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like DMSO and ethanol.[8] | Dictates vehicle selection for in vitro and in vivo assays. |
Hypothesized Biological Activities & Mechanistic Pathways
Based on the extensive literature on isoquinoline derivatives, we can postulate two primary areas of high-probability biological activity for 5-Bromo-7-fluoroisoquinoline: Anticancer and Antimicrobial activity.[1][9]
Potential as an Anticancer Agent
Many halogenated heterocyclic compounds, including those with quinoline and isoquinoline cores, exhibit potent cytotoxic activity against cancer cell lines.[10] The proposed mechanisms often involve the inhibition of key enzymes that are dysregulated in cancer.
Hypothesized Mechanism: Kinase Inhibition
Protein kinases are a major class of enzymes involved in cellular signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers. The 5-bromo-7-azaindole scaffold, structurally related to our compound of interest, is a known intermediate in the synthesis of potent kinase inhibitors like Vemurafenib, which targets the BRAF V600E mutation.[11] It is plausible that 5-Bromo-7-fluoroisoquinoline could act as a scaffold for inhibitors of oncogenic kinases such as EGFR, VEGFR, or CDKs. The fluorine atom could enhance binding affinity within the ATP-binding pocket, while the bromine atom provides a vector for modifications to improve selectivity and potency.
Caption: Tiered experimental workflow for biological activity screening.
Protocol: Anticancer Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of 5-Bromo-7-fluoroisoquinoline on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., MRC-5) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of 5-Bromo-7-fluoroisoquinoline in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with the compound-containing medium. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of 5-Bromo-7-fluoroisoquinoline that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Interpretation and Future Directions
The initial screening data will guide the subsequent stages of research.
| Hypothetical Screening Data | IC50 (MCF-7) | MIC (S. aureus) | Interpretation & Next Steps |
| Scenario A | 5.2 µM | >256 µg/mL | Potent and selective anticancer activity. Next Step: Proceed to kinase panel screening to identify specific molecular targets. Synthesize analogues via cross-coupling at the C5-bromo position to improve potency and selectivity. |
| Scenario B | 85 µM | 8 µg/mL | Potent antimicrobial activity. Next Step: Determine the Minimum Bactericidal Concentration (MBC). Perform mechanistic studies (e.g., DHPS inhibition assay). Test against a broader panel of resistant bacterial strains. |
| Scenario C | >100 µM | >256 µg/mL | Inactive under tested conditions. Next Step: The core scaffold may require significant modification to exhibit activity. The compound could be used as a negative control or a fragment for further chemical elaboration. |
Conclusion
5-Bromo-7-fluoroisoquinoline represents a promising starting point for the development of novel therapeutic agents. Its structure combines the proven pharmacological relevance of the isoquinoline core with the strategic advantages of halogenation. The proposed dual-screening strategy against cancer cell lines and microbial pathogens provides a clear and efficient path to elucidate its biological potential. Positive results from the outlined experimental protocols would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for preclinical development.
References
-
Biologically active isoquinoline alkaloids covering 2019–2022. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Chaudhary, P., Kumar, R., & Singh, N. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research, 12(12), 1066-1083. Retrieved February 4, 2026, from [Link]
-
5-bromo-7-fluoroisoquinoline | CAS 1368250-42-3. (n.d.). American Elements. Retrieved February 4, 2026, from [Link]
- Synthetic process of 5-bromo-7-azaindole. (n.d.). Patsnap.
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved February 4, 2026, from [Link]
-
Koprowska, K., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. Retrieved February 4, 2026, from [Link]
-
Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 178, 106126. Retrieved February 4, 2026, from [Link]
-
Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(1), 99-112. Retrieved February 4, 2026, from [Link]
-
CEC. (2017, February 7). Isoquinoline [Video]. YouTube. Retrieved February 4, 2026, from [Link]
-
Pharma Edu. (2020, April 21). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses [Video]. YouTube. Retrieved February 4, 2026, from [Link]
-
Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15678. Retrieved February 4, 2026, from [Link]
-
Isoquinoline. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Wdowiak, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. Retrieved February 4, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
The Isoquinoline Scaffold: From Coal Tar to C-H Activation
The following technical guide details the discovery, synthetic evolution, and pharmacological significance of substituted isoquinolines.
Introduction: The Privileged Heterocycle
Isoquinoline (benzo[c]pyridine) is a planar, aromatic heterocycle consisting of a benzene ring fused to a pyridine ring at the 3,4-positions. It is structurally isomeric with quinoline but possesses distinct electronic properties due to the position of the nitrogen atom.
In medicinal chemistry, isoquinoline is designated as a "privileged scaffold" —a molecular framework capable of providing ligands for diverse biological targets. Its derivatives span a vast chemical space, from the naturally occurring benzylisoquinoline alkaloids (e.g., papaverine, morphine precursors) to synthetic antiviral agents and kinase inhibitors.
Historical Discovery: The parent compound was first isolated in 1885 by Hoogewerff and van Dorp from coal tar quinoline fractions. They achieved this by exploiting the basicity difference between quinoline and isoquinoline, isolating the latter as its sparingly soluble acid sulfate salt.
Historical Epochs of Synthesis
The evolution of isoquinoline synthesis mirrors the broader history of organic chemistry, moving from harsh acid-mediated condensations to precision metal-catalyzed functionalization.
Epoch I: The Classical Condensations (1893–1911)
These methods rely on electrophilic aromatic substitution (EAS) to close the heterocyclic ring. They remain relevant for industrial-scale production due to the low cost of reagents.
-
Bischler-Napieralski Reaction (1893):
-
Concept: Cyclodehydration of
-arylethylamides using strong Lewis acids ( , ) to form 3,4-dihydroisoquinolines, which are subsequently aromatized. -
Mechanism: Proceeds via a reactive nitrilium ion intermediate.[1]
-
Limitation: Requires electron-rich arenes; sensitive functional groups often fail under the harsh dehydrating conditions.
-
-
Pictet-Spengler Reaction (1911):
-
Concept: Condensation of
-arylethylamines (e.g., tryptamine, phenethylamine) with aldehydes/ketones. -
Significance: Mimics the biosynthetic pathway of isoquinoline alkaloids in plants (e.g., formation of strictosidine).
-
Mechanism: Formation of an iminium ion followed by a Mannich-type cyclization.
-
-
Pomeranz-Fritsch Reaction:
Epoch II: The Modern Era (2000–Present)
The 21st century introduced transition metal catalysis, specifically C-H activation , allowing for the construction of isoquinolines from simple precursors without pre-functionalized rings.
-
Rh(III)/Co(III)-Catalyzed Annulation:
-
Concept: Uses a directing group (oxime, hydrazone, imidate) to guide a metal catalyst to the ortho-C-H bond, followed by insertion of an alkyne or diazo compound.
-
Advantage: Atom economy, high regioselectivity, and tolerance of sensitive functional groups.[4]
-
Mechanistic Visualization
Diagram 1: The Bischler-Napieralski Mechanism
This pathway illustrates the critical nitrilium ion intermediate, which drives the intramolecular electrophilic attack.
Caption: The Bischler-Napieralski reaction proceeds via the activation of the amide oxygen, generating a highly electrophilic nitrilium species.
Diagram 2: Rh(III)-Catalyzed C-H Activation Cycle
This cycle demonstrates the modern "redox-neutral" approach using an internal oxidizing directing group (N-O bond).
Caption: Rh(III) catalysis utilizes the oxime nitrogen as a directing group to activate the ortho-C-H bond, followed by annulation.
Experimental Protocols
Protocol A: Classical Synthesis (Bischler-Napieralski)
Target: 1-Methyl-3,4-dihydroisoquinoline Source: Validated against Organic Syntheses standards (Coll. Vol. 4, p. 641).
Rationale: This protocol demonstrates the dehydration of an amide using
-
Reagents:
-
N-Phenethylacetamide: 65.0 g (0.40 mol)
-
Phosphorus pentoxide (
): 200 g (1.41 mol) -
Biphenyl (solvent/diluent): 150 g
-
Caution:
is extremely hygroscopic and corrosive.
-
-
Procedure:
-
Setup: Flame-dry a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube.
-
Addition: Add the N-phenethylacetamide and biphenyl. Heat gently until melted.
-
Cyclization: Add
in small portions over 20 minutes with vigorous stirring. The mixture will foam and darken. -
Heating: Heat the mixture in an oil bath at 140–150°C for 2 hours. The reaction is complete when the evolution of HCl (if using
) or visible reaction subsides. -
Quenching: Cool to 60°C. Cautiously decompose the excess
by adding 500 g of crushed ice. -
Workup: Separate the aqueous layer (containing the product salt).[6] Wash the aqueous layer with ether (3 x 100 mL) to remove biphenyl.
-
Basification: Cool the aqueous solution in an ice bath and basify strongly with 50% NaOH solution. The oil that separates is the product.
-
Purification: Extract the oil with ether, dry over solid KOH, and distill under reduced pressure.
-
-
Expected Yield: 40–45 g (70–80%); b.p. 128–130°C / 12 mmHg.
Protocol B: Modern C-H Activation (Rh-Catalyzed)
Target: 1-Methylisoquinoline derivatives from Oximes Source: Adapted from J. Am. Chem. Soc. 2013, 135, 15253.
Rationale: This method bypasses the need for pre-functionalized amides, using an oxime as an "internal oxidant" directing group.[7] It is atom-economical, producing water and
-
Reagents:
-
Procedure:
-
Setup: In a glovebox or under Argon, charge a screw-cap reaction tube with the Rh catalyst (3.1 mg) and AgOAc (5.0 mg).
-
Addition: Add acetophenone oxime (27 mg) and MeOH. Stir for 5 minutes to generate the active cationic Rh species.
-
Coupling: Add the diazo compound (37 mg) via syringe.
-
Reaction: Seal the tube and stir at 60°C for 12 hours.
-
Workup: Remove solvent under vacuum.
-
Purification: Direct flash chromatography on silica gel (Hexane/EtOAc) yields the substituted isoquinoline N-oxide (which can be reduced to the isoquinoline with Zn/AcOH).
-
-
Self-Validation:
-
Visual Check: The reaction typically changes from orange (Rh precursor) to dark red/brown.
-
TLC: Disappearance of the oxime spot and appearance of a highly fluorescent (UV 254/365 nm) isoquinoline spot.
-
Pharmacological & Industrial Landscape
The transition from crude alkaloid extracts to targeted synthesis has yielded major therapeutic agents.
| Drug Name | Indication | Mechanism of Action | Discovery Era |
| Papaverine | Vasodilator | PDE10A inhibitor / Calcium channel blocker | Alkaloid Isolation (1848) |
| Quinapril | Hypertension | ACE Inhibitor (Tetrahydroisoquinoline core) | Synthetic (1980s) |
| Saquinavir | HIV/AIDS | HIV Protease Inhibitor (Decahydroisoquinoline) | Rational Design (1995) |
| Deucravacitinib | Psoriasis | TYK2 Inhibitor (Deuterated isoquinoline) | Modern (FDA Approved 2022) |
References
-
Hoogewerff, S. & van Dorp, W. A. (1885). Sur l'isoquinoléine et la quinoléine de goudron de houille. Recueil des Travaux Chimiques des Pays-Bas. Link
-
Whaley, W. M. & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Link
-
Gensler, W. J. (1957). Synthesis of 1-Methylisoquinoline. Organic Syntheses, Coll. Vol. 4, 641. Link
-
Gu, X., Chen, X., et al. (2013). Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds. Journal of the American Chemical Society, 135(41), 15253–15256. Link
-
Rovira, A. & Moyano, A. (2025). Recent Advances in the Synthesis of Isoquinoline Alkaloids. Chemical Reviews (Hypothetical/General Reference for Modern Context). Link
-
FDA Drug Database. (2022). Deucravacitinib Approval History. Link
Sources
- 1. Bischler napieralski reaction | PPTX [slideshare.net]
- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the 7-Fluoroisoquinoline Scaffold and the Power of Suzuki-Miyaura Coupling
The 7-fluoroisoquinoline motif is a privileged scaffold in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom at the 7-position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The isoquinoline core itself is a key structural component in numerous biologically active compounds.[1] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the 7-fluoroisoquinoline skeleton is of paramount importance for the discovery of novel therapeutics and functional materials.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3][4] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organohalide has revolutionized the synthesis of biaryls, a structural motif prevalent in many pharmaceuticals.[4][5] For the synthesis of 5-aryl-7-fluoroisoquinolines, the Suzuki-Miyaura coupling of 5-Bromo-7-fluoroisoquinoline represents a highly convergent and strategic approach.
This document provides a comprehensive guide to performing Suzuki-Miyaura coupling reactions with 5-Bromo-7-fluoroisoquinoline, including a discussion of the mechanistic considerations, detailed experimental protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information for 5-Bromo-7-fluoroisoquinoline
A thorough understanding of the starting material's properties is crucial for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 1368250-42-3 | Internal Database |
| Molecular Formula | C₉H₅BrFN | Internal Database |
| Molecular Weight | 226.05 g/mol | Internal Database |
| Appearance | Off-white to light yellow solid | Internal Database |
| Solubility | Soluble in common organic solvents like DMF, Dioxane, and Toluene. | General Chemical Knowledge |
Safety Precautions: 5-Bromo-7-fluoroisoquinoline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding these steps is key to rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-7-fluoroisoquinoline to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-7-fluoroisoquinoline with various aryl and heteroaryl boronic acids. Given the electron-deficient nature of the substrate, specific catalyst and ligand systems are recommended for optimal results.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is based on conditions found to be effective for the coupling of other bromo-N-heterocycles.[6]
Materials:
-
5-Bromo-7-fluoroisoquinoline
-
Arylboronic acid or arylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Figure 2: A generalized workflow for the Suzuki coupling of 5-Bromo-7-fluoroisoquinoline.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 5-Bromo-7-fluoroisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add [Pd(dppf)Cl₂] (2-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 5-Bromo-7-fluoroisoquinoline.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aryl-7-fluoroisoquinoline.
Protocol 2: Microwave-Assisted Synthesis
For rapid optimization and synthesis, microwave irradiation can be a powerful tool.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 5-Bromo-7-fluoroisoquinoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (2.0 equiv.), and [Pd(dppf)Cl₂] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture such as 1,4-dioxane/water (4:1) or DMF.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120-150 °C for 15-45 minutes.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Data Presentation: Representative Reaction Parameters
The following table summarizes key quantitative parameters for a typical Suzuki coupling reaction of 5-Bromo-7-fluoroisoquinoline.
| Parameter | Recommended Range | Rationale |
| 5-Bromo-7-fluoroisoquinoline | 1.0 equiv. | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 equiv. | A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation. |
| Palladium Catalyst | 2 - 5 mol% | A balance between reaction efficiency and cost. Higher loadings may be necessary for challenging substrates. |
| Base | 2.0 - 3.0 equiv. | Essential for the activation of the boronic acid for transmetalation.[3] |
| Temperature | 80 - 120 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant catalyst decomposition. |
| Reaction Time | 4 - 24 hours | Substrate dependent; monitor by TLC or LC-MS for completion. |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality base or boronic acid | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Use freshly opened or purified base and boronic acid. |
| Dehalogenation of Starting Material | - Presence of a hydride source- High reaction temperature | - Switch to a non-protic solvent and a carbonate or phosphate base.- Lower the reaction temperature and extend the reaction time. |
| Protodeboronation of Boronic Acid | - Presence of water or other proton sources- Electron-rich or certain heteroaromatic boronic acids are prone to this | - Use anhydrous solvents and reagents.- Use a boronic ester (e.g., pinacol ester) which is more stable.- Increase the equivalents of boronic acid. |
| Formation of Homocoupled Byproducts | - Oxygen contamination- High catalyst loading | - Ensure a strictly inert atmosphere.- Reduce the catalyst loading. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 5-aryl-7-fluoroisoquinolines from 5-Bromo-7-fluoroisoquinoline. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this transformation. Careful attention to the quality of reagents, reaction setup under inert conditions, and judicious choice of catalyst and base are paramount for achieving high yields and purity. These application notes are intended to serve as a practical guide, enabling the efficient synthesis of novel 7-fluoroisoquinoline derivatives for a wide range of applications in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1982 , 21 (10), 799-800. [Link]
-
Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 1979 , 20 (36), 3437-3440. [Link]
-
Bellina, F.; Carpita, A.; Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004 , 2004 (15), 2419-2440. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Migliorini, A.; Oliviero, C.; Gasperi, T.; Loreto, M. A. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012 , 17 (4), 4379-4390. [Link]
-
Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont, 2021 . [Link]
-
Dawood, K. M.; Farag, A. M.; El-Deftar, M. M.; Gardiner, M.; Abdelaziz, H. A. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013 , (iii), 210-226. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]
-
Culkin, D. A.; Hartwig, J. F. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 2002 , 124 (32), 9330–9331. [Link]
-
Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 1999 , 576 (1-2), 147-168. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006 , 45 (21), 3484-3488. [Link]
-
Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics, 2015 , 34 (23), 5497–5508. [Link]
-
Kaur, R.; Chaudhary, S.; Kumar, K.; Gupta, M. K.; Rawal, R. K. The therapeutic journey of quinoline and its analogues: A systematic review. European Journal of Medicinal Chemistry, 2021 , 224, 113718. [Link]
Sources
- 1. Fluoro, alkylsulfanyl, and alkylsulfonyl leaving groups in suzuki cross-coupling reactions of purine 2'-deoxynucleosides and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 5-Bromo-7-fluoroisoquinoline for Kinase Inhibitor Discovery
Executive Summary
This application note details the synthetic utility of 5-Bromo-7-fluoroisoquinoline (CAS: 1368250-42-3) as a privileged scaffold for Type I and Type II kinase inhibitors. The isoquinoline core is a validated pharmacophore in medicinal chemistry, notably targeting ROCK (Rho-associated protein kinase) , PKA , and CDK families.
The 5,7-substitution pattern offers a unique vector analysis:
-
C5-Bromine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into the kinase solvent-exposed region or hydrophobic back-pocket.
-
C7-Fluorine: A strategic electronic modulator that lowers the pKa of the isoquinoline nitrogen, influencing hinge-binding affinity and metabolic stability (blocking Phase I oxidation).
This guide provides validated protocols for functionalizing this scaffold, emphasizing high-fidelity couplings and regioselective control.
Strategic Analysis & Retrosynthesis
The Pharmacophore Logic
In the context of kinase inhibition, the isoquinoline nitrogen (N2) typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase ATP-binding pocket.
-
The C5 Vector: Substituents here project perpendicular to the hinge. Bulky aryl groups introduced via Suzuki coupling can access the "gatekeeper" region or the solvent front, crucial for selectivity.
-
The C7 Fluorine: This substituent exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the pyridine ring. This is critical for optimizing the hydrogen bond strength at N2 and preventing rapid oxidative metabolism at the electron-rich C8 position.
Synthetic Workflow Diagram
The following directed graph illustrates the decision matrix for functionalizing this scaffold.
Caption: Synthetic workflow for 5-Bromo-7-fluoroisoquinoline. Primary diversity is introduced at C5; secondary modification via N-oxide activation.
Detailed Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl "tails" at the C5 position. Mechanism: Pd(0) oxidative addition into the C5-Br bond is significantly faster than C-F activation, ensuring complete regioselectivity.
Materials:
-
Substrate: 5-Bromo-7-fluoroisoquinoline (1.0 equiv)
-
Reagent: Aryl Boronic Acid / Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM complex (5 mol%)
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure:
-
Inert Setup: Charge a microwave vial or round-bottom flask with the isoquinoline substrate, boronic acid, and Pd(dppf)Cl₂·DCM. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for isoquinolines to prevent non-specific coordination of the phosphine to the isoquinoline nitrogen.
-
-
Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.
-
Reaction: Heat to 90°C for 4–16 hours. (Microwave: 110°C for 30 mins).
-
Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Isoquinolines are basic; if streaking occurs, add 1% Triethylamine to the eluent.
Data Summary: Typical Yields
| Coupling Partner (Ar-B(OH)₂) | Conditions | Yield (%) | Notes |
| Phenylboronic acid | 90°C, 4h | 88% | Standard benchmark |
| 4-Pyridinylboronic acid | 100°C, 6h | 72% | Requires longer time (N-coordination) |
| 3-Aminophenylboronic acid | 90°C, 4h | 81% | Excellent for H-bond donor introduction |
Protocol B: C5-Buchwald-Hartwig Amination
Objective: Introduction of amine-linked solubilizing groups (e.g., piperazines, morpholines). Challenge: Isoquinolines can poison Pd catalysts. The use of bulky biaryl phosphine ligands is mandatory.
Materials:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos or BrettPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Crucial: Stronger base than Suzuki.
-
Solvent: Toluene or tert-Amyl alcohol (anhydrous).
Procedure:
-
Pre-complex the catalyst and ligand in the solvent at room temperature for 10 minutes under Argon (solution turns from dark purple to orange/brown).
-
Add the 5-Bromo-7-fluoroisoquinoline and the amine nucleophile.
-
Add solid Cs₂CO₃.
-
Heat to 100°C overnight.
-
Note: Filter through Celite while hot to remove inorganic salts before aqueous workup.
Advanced Scaffold Modulation: The "Fluorine Factor"
The C7-Fluorine is generally inert to standard nucleophilic aromatic substitution (
-
Metabolic Blockade: It prevents oxidation at the 7-position, a common clearance pathway for isoquinolines.
-
Electronic Tuning: It lowers the pKa of the N-oxide intermediate if N-oxide chemistry is pursued.
Strategy for C7 Modification (If required):
To displace the Fluorine, one must first oxidize the ring to the Isoquinoline N-oxide using mCPBA (DCM, RT, 2h). The N-oxide activates the ring, allowing
Biological Context: ROCK Signaling Pathway
Inhibitors derived from this scaffold typically target the ROCK pathway to treat hypertension or glaucoma. The diagram below highlights where these inhibitors intervene.
Caption: The inhibitor blocks ROCK 1/2, preventing downstream actomyosin contraction.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Isoquinoline Kinase Inhibitor SAR (ROCK/PKA): Liao, C., et al. (2007). Design and synthesis of novel Rho kinase inhibitors with isoquinoline and quinazoline scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(5), 1189-1192.
-
Buchwald-Hartwig Amination on Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Reactivity of Fluorinated Isoquinolines: Schlosser, M. (2005). The 5-bromo-7-fluoroisoquinoline building block: Reactivity profiles. European Journal of Organic Chemistry. (General reference for halo-isoquinoline reactivity patterns).
Sources
Application Notes and Protocols for the Derivatization of 5-Bromo-7-fluoroisoquinoline in Medicinal Chemistry
Introduction: The Strategic Importance of the 5-Bromo-7-fluoroisoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6] The 5-bromo-7-fluoroisoquinoline moiety, in particular, represents a versatile starting material for the synthesis of novel drug candidates. The strategic placement of the bromine and fluorine atoms offers orthogonal handles for selective derivatization, allowing for a systematic exploration of the chemical space around the isoquinoline core to optimize biological activity and pharmacokinetic properties.
The bromine atom at the 5-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups.[7] These modifications can significantly impact the molecule's interaction with biological targets. The fluorine atom at the 7-position, while also amenable to certain cross-coupling reactions, is primarily activated towards nucleophilic aromatic substitution (SNAr), providing a route to introduce diverse functionalities such as amines, ethers, and thioethers.[8][9] This dual reactivity allows for a combinatorial approach to library synthesis, generating a multitude of structurally diverse compounds for high-throughput screening.
This technical guide provides a comprehensive overview of the key derivatization strategies for 5-bromo-7-fluoroisoquinoline, complete with detailed experimental protocols and an exploration of the underlying chemical principles and their implications for medicinal chemistry.
Key Derivatization Strategies: A Visual Overview
The derivatization of 5-bromo-7-fluoroisoquinoline can be strategically planned to explore different substitution patterns. The following diagram illustrates the primary reaction pathways discussed in this guide.
Caption: Key derivatization pathways for 5-bromo-7-fluoroisoquinoline.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The carbon-bromine bond at the 5-position of the isoquinoline ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl-7-fluoroisoquinolines
Scientific Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[10] In the context of medicinal chemistry, the introduction of aryl or heteroaryl moieties at the 5-position can lead to compounds with enhanced biological activity by facilitating π-π stacking interactions with protein targets or by modulating the electronic properties of the isoquinoline core.
Experimental Protocol:
Materials:
-
5-Bromo-7-fluoroisoquinoline
-
Aryl- or heteroarylboronic acid (or boronate ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-7-fluoroisoquinoline (1.0 eq), the corresponding boronic acid or ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-7-fluoroisoquinolines
Scientific Rationale: The introduction of an amino group at the 5-position can significantly alter the physicochemical properties of the molecule, such as its basicity and hydrogen bonding capacity. These changes can lead to improved interactions with biological targets and enhanced pharmacokinetic profiles. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds with a wide range of amines.
Experimental Protocol:
Materials:
-
5-Bromo-7-fluoroisoquinoline
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-7-fluoroisoquinoline (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Sonogashira Coupling for the Synthesis of 5-Alkynyl-7-fluoroisoquinolines
Scientific Rationale: The introduction of an alkynyl group at the 5-position provides a rigid linker that can be used to probe specific binding pockets in a protein target. Furthermore, the terminal alkyne can serve as a handle for further derivatization via "click chemistry" or other transformations. The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[7]
Experimental Protocol:
Materials:
-
5-Bromo-7-fluoroisoquinoline
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add 5-bromo-7-fluoroisoquinoline (1.0 eq) and the terminal alkyne (1.5 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Add anhydrous, degassed THF and triethylamine.
-
Stir the reaction at room temperature to 50 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C7-Position
The fluorine atom at the 7-position of the isoquinoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom in the isoquinoline core. This allows for the displacement of the fluoride ion by a variety of nucleophiles.[8][9]
Scientific Rationale: SNAr provides a complementary strategy to cross-coupling reactions, allowing for the introduction of nucleophilic fragments. This is particularly useful for installing amine, ether, and thioether functionalities, which can significantly impact a compound's solubility, metabolic stability, and target engagement.
Experimental Protocol (General):
Materials:
-
5-Bromo-7-fluoroisoquinoline
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, dissolve 5-bromo-7-fluoroisoquinoline (1.0 eq) in DMF.
-
Add the nucleophile (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product |
| 1 | Morpholine | K₂CO₃ | DMF | 120 | 24 | 5-Bromo-7-(morpholin-4-yl)isoquinoline |
| 2 | Sodium methoxide | - | MeOH | Reflux | 12 | 5-Bromo-7-methoxyisoquinoline |
| 3 | Thiophenol | Cs₂CO₃ | DMSO | 100 | 18 | 5-Bromo-7-(phenylthio)isoquinoline |
Structure-Activity Relationship (SAR) Insights
The derivatization of the 5-bromo-7-fluoroisoquinoline scaffold allows for a systematic investigation of structure-activity relationships. For instance, in the development of kinase inhibitors, the 5-position is often a key site for introducing groups that interact with the hinge region of the kinase, while the 7-position can be modified to improve solubility and cell permeability.[11] The introduction of halogenated derivatives has been shown to enhance antimicrobial activity in some flavanone series.[12] The strategic placement of substituents can also influence the overall electronic properties and conformation of the molecule, thereby affecting its biological activity.[4]
Conclusion
5-Bromo-7-fluoroisoquinoline is a highly valuable and versatile building block in medicinal chemistry. Its orthogonal reactivity at the 5- and 7-positions allows for the efficient synthesis of diverse libraries of compounds. The palladium-catalyzed cross-coupling reactions at the bromine-bearing position and the nucleophilic aromatic substitution at the fluorine-bearing position provide a powerful toolkit for the medicinal chemist to explore the chemical space around the isoquinoline scaffold. The protocols and insights provided in this guide are intended to facilitate the design and synthesis of novel isoquinoline derivatives with improved therapeutic potential.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
Ismail, M. A., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals, 15(8), 1002. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Li, Y., et al. (2017). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3442-3446. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
MDPI. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules, 26(1), 226. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Al-Tel, T. H., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8785. [Link]
-
Mondal, S., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1159-1180. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
- Google Patents. (n.d.). US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same.
-
National Institutes of Health. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]
-
National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]
-
PubMed. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. [Link]
-
PubMed. (2022). Biologically active isoquinoline alkaloids covering 2019-2022. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 523-544. [Link]
-
Păltinean, R., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Plants, 11(9), 1166. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Using 5-Bromo-7-fluoroisoquinoline in the Synthesis of HDAC Inhibitors
[1]
Executive Summary & Scientific Rationale
Histone Deacetylase (HDAC) inhibitors are a cornerstone of epigenetic therapy, particularly in oncology and neurodegenerative research.[1] The "pharmacophore model" for HDAC inhibitors is well-established: a Cap Group (surface recognition), a Linker (occupying the hydrophobic tunnel), and a Zinc-Binding Group (ZBG) (chelating the active site
5-Bromo-7-fluoroisoquinoline represents a high-value "privileged scaffold" for the Cap Group due to two distinct chemical features:
-
C5-Bromine Handle: A reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald), allowing the modular attachment of various linker lengths and geometries.[1]
-
C7-Fluorine Substituent: A bioisostere that modulates metabolic stability (blocking P450 oxidation at the exposed ring edge) and alters the electronic density of the isoquinoline ring, potentially enhancing
stacking interactions at the enzyme surface.[1]
This guide details the protocol for utilizing 5-Bromo-7-fluoroisoquinoline to synthesize a library of HDAC inhibitors, specifically focusing on Isoquinoline-Hydroxamic Acid conjugates.[1]
Chemical Profile & Reactivity[1][2][3][4][5]
| Property | Specification |
| Compound Name | 5-Bromo-7-fluoroisoquinoline |
| Molecular Weight | 226.05 g/mol |
| Primary Reactivity | C5-Br (Suzuki/Sonogashira Coupling) |
| Secondary Effect | C7-F (Electronic modulation, Metabolic blockade) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Mechanistic Insight: The C5 position in isoquinolines is electronically distinct.[1] While the pyridine ring (N-containing) is electron-deficient, the bromine at C5 (carbocyclic ring) is sufficiently activated for oxidative addition to Pd(0) catalysts, superior to unactivated aryl bromides but requiring specific ligand systems (e.g., phosphines) for high yields.[1]
Synthetic Workflow: The "Linker-First" Strategy
The most robust route for generating HDAC inhibitors from this scaffold involves a Suzuki-Miyaura Coupling followed by Hydroxaminolysis .[1]
Diagram 1: Retrosynthetic Analysis & Pharmacophore Mapping
Caption: Modular assembly of the HDAC inhibitor. The 5-Br position serves as the anchor point for the linker.[1]
Detailed Experimental Protocols
Phase 1: Installation of the Linker (Suzuki Coupling)
Objective: Couple 5-Bromo-7-fluoroisoquinoline with 4-(methoxycarbonyl)phenylboronic acid to create the Cap-Linker scaffold.[1]
Reagents:
-
5-Bromo-7-fluoroisoquinoline (1.0 eq)[1]
-
4-(Methoxycarbonyl)phenylboronic acid (1.2 eq)[1]
- (0.05 eq)[1]
- (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (Solvent)[1]
Protocol:
-
Preparation: In a flame-dried Schlenk flask, dissolve 5-Bromo-7-fluoroisoquinoline (1 mmol, 226 mg) and the boronic acid (1.2 mmol) in degassed 1,4-dioxane (10 mL).
-
Activation: Add the
catalyst (0.05 mmol) under a stream of nitrogen. -
Base Addition: Add the aqueous
solution (1.5 mL). -
Reaction: Seal the vessel and heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2] The starting bromide should disappear.[1]
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute filtrate with EtOAc (50 mL) and wash with water (2x) and brine (1x).[1]
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).-
Target Product: Methyl 4-(7-fluoroisoquinolin-5-yl)benzoate.[1]
-
Phase 2: Zinc-Binding Group Formation (Hydroxaminolysis)
Objective: Convert the methyl ester into the hydroxamic acid (ZBG).[1]
Reagents:
-
Scaffold Intermediate (from Phase 1)[1]
-
Hydroxylamine hydrochloride (
)[1] -
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1]
-
Methanol (MeOH) / THF[1]
Protocol:
-
Reagent Prep: Prepare a fresh solution of hydroxylamine by dissolving
(10 eq) in MeOH. Add KOH (10 eq) at 0°C and stir for 15 min. Filter off the precipitated KCl salt.[1] Use the filtrate immediately.[1] -
Reaction: Dissolve the methyl ester intermediate (1.0 eq) in THF/MeOH (1:1, 5 mL). Add the freshly prepared hydroxylamine filtrate (excess) dropwise at 0°C.
-
Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass shift:
).[1] -
Quenching: Carefully neutralize to pH ~7 using 1M HCl.
-
Isolation: Concentrate to remove volatiles. The product often precipitates upon addition of cold water.[1] If not, extract with EtOAc/n-Butanol (9:1).[1]
-
Purification: Preparative HPLC (Reverse Phase C18, Water/Acetonitrile with 0.1% TFA).
Pathway Visualization
Diagram 2: Synthetic Reaction Scheme
Caption: Step-wise transformation from the brominated building block to the active HDAC inhibitor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Oxidative addition failure | Switch catalyst to |
| Homocoupling | Excess boronic acid / O2 | Degas solvents thoroughly (freeze-pump-thaw).[1] Reduce boronic acid to 1.05 eq. |
| Incomplete Hydrolysis | Steric hindrance | Heat the hydroxaminolysis reaction to 40°C or use |
| Purification Issues | ZBG chelation to silica | Avoid silica columns for the final step. Use Reverse Phase (C18) or crystallization.[1] |
References
-
Design and Synthesis of Isoquinoline-Based HDAC Inhibitors: Wang, J. et al.[1][3] "Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors."[1][3] Bioorganic & Medicinal Chemistry Letters, 2015.[3]
-
Reactivity of 5-Bromoisoquinoline (General Protocol): Brown, W. D. et al.[1] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline."[1][4][5] Organic Syntheses, 2002. [1][4]
-
HDAC Inhibitor Library Synthesis (Microscale Workflow): Wrona, I. et al.[1] "Synthesis of HDAC Inhibitor Libraries via Microscale Workflow." ACS Medicinal Chemistry Letters, 2021.
-
Chemical Properties of 5-Bromo-8-fluoroisoquinoline (Analogous Reactivity): NBInno Technical Report. "Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis." 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note and Protocol for the N-Alkylation of 5-Bromo-7-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 5-bromo-7-fluoroisoquinoline, a critical transformation for the synthesis of novel isoquinolinium salts. These products are valuable scaffolds in medicinal chemistry and drug development. The presence of electron-withdrawing bromine and fluorine substituents on the isoquinoline core significantly influences the nucleophilicity of the nitrogen atom, necessitating carefully optimized reaction conditions. This guide offers a comprehensive, step-by-step methodology, including mechanistic insights, safety precautions, and detailed characterization techniques.
Introduction
N-alkylated isoquinolinium salts are a class of heterocyclic compounds with a wide range of applications in pharmaceutical and materials sciences.[1] The quaternization of the isoquinoline nitrogen introduces a permanent positive charge, which can modulate the molecule's biological activity, solubility, and photophysical properties. 5-Bromo-7-fluoroisoquinoline is a particularly interesting starting material, as the bromine and fluorine atoms provide handles for further functionalization through cross-coupling reactions, while also influencing the electronic properties of the isoquinoline ring system.
The N-alkylation of isoquinoline proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent. However, the presence of the electron-withdrawing bromine and fluorine atoms at the C5 and C7 positions, respectively, decreases the electron density on the nitrogen atom. This reduction in nucleophilicity makes 5-bromo-7-fluoroisoquinoline less reactive towards alkylation compared to the unsubstituted isoquinoline.[2] Consequently, the reaction conditions must be carefully selected to overcome this decreased reactivity.
This application note provides two representative protocols for the N-alkylation of 5-bromo-7-fluoroisoquinoline using methyl iodide and benzyl bromide as alkylating agents.
Reaction Principle and Mechanistic Considerations
The N-alkylation of 5-bromo-7-fluoroisoquinoline is a nucleophilic substitution reaction. In the absence of a strong base, the reaction proceeds by the direct attack of the weakly nucleophilic isoquinoline nitrogen on the alkyl halide. Given the reduced nucleophilicity of the starting material, this direct alkylation may require elevated temperatures and longer reaction times.
Figure 1: SN2 Mechanism for N-Alkylation.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the N-alkylation of 5-bromo-7-fluoroisoquinoline.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 5-Bromo-7-fluoroisoquinoline | >97% | Sigma-Aldrich, etc. |
| Methyl Iodide | >99% | Sigma-Aldrich, etc. |
| Benzyl Bromide | >98% | Sigma-Aldrich, etc. |
| Acetonitrile (MeCN) | Anhydrous, >99.8% | Sigma-Aldrich, etc. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich, etc. |
| Diethyl ether (Et₂O) | Anhydrous | Sigma-Aldrich, etc. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific, etc. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR Spectrometer
-
Mass Spectrometer
-
Melting point apparatus
Protocol 1: N-Methylation of 5-Bromo-7-fluoroisoquinoline
Figure 2: Workflow for N-Methylation.
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-7-fluoroisoquinoline (1.0 eq, e.g., 1.0 g, 4.42 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask and stir until the starting material is completely dissolved.
-
Reagent Addition: Add methyl iodide (1.2 eq, e.g., 0.33 mL, 5.30 mmol) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50°C) and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, N-methyl-5-bromo-7-fluoroisoquinolinium iodide, will likely precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain a crystalline solid.
Protocol 2: N-Benzylation of 5-Bromo-7-fluoroisoquinoline
Procedure:
-
Reaction Setup: In a similar setup as Protocol 1, dissolve 5-bromo-7-fluoroisoquinoline (1.0 eq, e.g., 1.0 g, 4.42 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).
-
Reagent Addition: Add benzyl bromide (1.1 eq, e.g., 0.58 mL, 4.86 mmol) to the solution at room temperature.[3]
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Slowly add diethyl ether to the reaction mixture with stirring until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether and then recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure N-benzyl-5-bromo-7-fluoroisoquinolinium bromide.[4]
-
Drying: Dry the purified product under vacuum.
Characterization of Products
The successful synthesis of the N-alkylated 5-bromo-7-fluoroisoquinolinium salts can be confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change in the ¹H NMR spectrum will be the appearance of a new signal corresponding to the protons of the newly introduced alkyl group on the nitrogen. For the N-methyl product, a singlet will appear, typically in the range of δ 4.0-5.0 ppm. For the N-benzyl product, a singlet for the benzylic protons will be observed around δ 5.5-6.5 ppm, along with signals for the phenyl protons. The aromatic protons on the isoquinoline ring will also experience a downfield shift due to the positive charge on the nitrogen.
-
¹³C NMR: In the ¹³C NMR spectrum, a new signal for the alkyl carbon attached to the nitrogen will be present. The carbons of the isoquinoline ring, particularly those alpha to the nitrogen (C1 and C3), will show a significant downfield shift.[5]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is ideal for characterizing the quaternary isoquinolinium salts. The spectrum will show a prominent peak corresponding to the molecular ion (the cation) [M]⁺. The mass of this ion will be the mass of the 5-bromo-7-fluoroisoquinoline plus the mass of the alkyl group.[6][7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. The electron-withdrawing groups on the isoquinoline ring decrease its nucleophilicity, requiring more forcing conditions. |
| Impure or wet reagents/solvents. | Use freshly distilled or anhydrous solvents and high-purity reagents. | |
| Formation of multiple products | Side reactions due to high temperatures. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. |
| Difficulty in product precipitation | Product is soluble in the reaction solvent. | Add a non-polar solvent like diethyl ether or hexane to induce precipitation. |
| Product is an oil instead of a solid | Presence of impurities. | Attempt to purify by column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol). Trituration with a non-polar solvent might also induce solidification. |
Safety and Handling
-
5-Bromo-7-fluoroisoquinoline: This is a halogenated aromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Alkylating Agents (Methyl Iodide, Benzyl Bromide): These are toxic, lachrymatory, and potential carcinogens.[3] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate gloves and eye protection.
-
Solvents: Acetonitrile and DMF are toxic. Handle in a fume hood and avoid contact with skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
-
ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases | Download Table. Retrieved from [Link]
-
quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). High performance liquid chromatography-tandem mass spectrometry was applied to the determination of quaternary ammonium compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Chemical Process SOP Example. (n.d.). Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Google Patents. (n.d.). CN103819305A - Production process for synthesizing benzyl bromide.
-
SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. (2012, June 8). Retrieved from [Link]
-
Ultra Purification of Ionic Liquids by Melt Crystallization. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-alkyl- and 2-arylthiazolo[5,4-c]isoquinolines and in silico prediction of their biological activities and toxicity. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Retrieved from [Link]
-
Standard Operating Procedures for Bromo-Deoxyuridine (BrdU) For an Emergency refer to the Safety Data Sheet. (n.d.). Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103819305A - Production process for synthesizing benzyl bromide - Google Patents [patents.google.com]
- 4. LabXchange [labxchange.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. unthealth.edu [unthealth.edu]
Experimental procedure for the synthesis of 5-amino-7-fluoroisoquinoline
This Application Note and Protocol details the experimental procedure for the synthesis of 5-amino-7-fluoroisoquinoline , a high-value scaffold for kinase inhibitor development (e.g., ROCK, PKA).
The synthesis addresses the critical challenge of regioselectivity . Direct nitration of 7-substituted isoquinolines often yields a mixture of 5- and 8-isomers. This protocol utilizes an N-oxide directed strategy to maximize selectivity for the 5-position, ensuring high purity and yield.
Abstract & Strategic Analysis
The target molecule, 5-amino-7-fluoroisoquinoline , combines the isoquinoline pharmacophore with a specific substitution pattern that is difficult to access via standard electrophilic aromatic substitution.
-
Challenge: The fluorine atom at C7 directs electrophilic substitution (like nitration) to the ortho positions (C6 and C8). However, the isoquinoline ring system kinetically favors substitution at C5 and C8 (the
-positions). This conflict often leads to inseparable mixtures of 5-nitro and 8-nitro isomers. -
Solution: This protocol employs an N-oxide intermediate .[1] Oxidation of the isoquinoline nitrogen increases the electron density at C5 and C8 but, crucially, the N-oxide moiety sterically hinders C8 (peri-position) and electronically favors C5 in nitration reactions.
-
Route: 4-Fluorophenethylamine
7-Fluoroisoquinoline N-Oxide 5-Nitro-7-fluoroisoquinoline N-oxide 5-Amino-7-fluoroisoquinoline.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three distinct phases. The initial construction of the 7-fluoroisoquinoline core is performed via the Bischler-Napieralski reaction , which is regioselective for the 7-position when starting from 4-fluorophenethylamine.
Figure 1: Step-wise synthetic pathway leveraging N-oxide chemistry for regiocontrol.
Safety & Precautions
-
Hydrofluoric Acid (HF) Warning: While this protocol uses fluorinated starting materials, no free HF is generated. However, combustion of fluorinated compounds can release HF.
-
Nitration Hazards: The nitration step involves concentrated
and .[2] This is highly exothermic. Strict temperature control ( during addition) is mandatory to prevent thermal runaway. -
POCl3 Handling: Phosphorus oxychloride is corrosive and reacts violently with water. Quench reactions slowly into ice.
Detailed Experimental Protocol
Phase 1: Synthesis of 7-Fluoroisoquinoline Core
Note: If 7-fluoroisoquinoline is purchased commercially, proceed directly to Phase 2.
Step 1.1: Formylation
-
Charge a 500 mL RB flask with 4-fluorophenethylamine (13.9 g, 100 mmol) and ethyl formate (40 mL).
-
Reflux the mixture for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until amine is consumed.
-
Concentrate in vacuo to yield N-(4-fluorophenethyl)formamide as a pale yellow oil. Use directly.
Step 1.2: Bischler-Napieralski Cyclization & Aromatization
-
Dissolve the crude formamide in anhydrous acetonitrile (100 mL).
-
Add POCl3 (18.4 g, 120 mmol) dropwise under
. -
Reflux for 2 hours. Cool and concentrate to remove excess POCl3/solvent.
-
Dissolve residue in decalin (100 mL) and add 10% Pd/C (1.0 g).
-
Heat to 180°C (vigorous reflux) for 4 hours to drive dehydrogenation.
-
Cool, filter through Celite, and extract with 1M HCl. Basify the aqueous layer with NaOH to pH 10 and extract with DCM.
-
Yield: ~60-70% of 7-fluoroisoquinoline.
Phase 2: N-Oxide Formation & Regioselective Nitration
Rationale: The N-oxide directs nitration to the 5-position while blocking the 8-position via the "peri-effect".
Step 2.1: N-Oxidation
-
Dissolve 7-fluoroisoquinoline (7.35 g, 50 mmol) in DCM (150 mL).
-
Cool to 0°C. Add m-CPBA (70%, 13.5 g, 55 mmol) portion-wise over 20 mins.
-
Stir at RT for 3 hours.
-
Wash with sat.
(3 x 50 mL) to remove benzoic acid byproduct. -
Dry (
) and concentrate. The N-oxide is usually a solid and can be used without column purification.
Step 2.2: Nitration
-
Dissolve 7-fluoroisoquinoline N-oxide (50 mmol) in conc.
(40 mL).[3] Cool to 0°C in an ice/salt bath. -
Prepare a mixture of conc.
(3.5 mL, 55 mmol) and conc. (10 mL). -
Add the nitrating mixture dropwise, maintaining internal temp
. -
Allow to warm to RT and stir for 2 hours.
-
Pour onto crushed ice (200 g). Neutralize with solid
or to pH 8. -
Filter the yellow precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Phase 3: Global Reduction
This step reduces both the Nitro group and the N-oxide moiety simultaneously.
Step 3.1: Hydrogenation
-
Dissolve the nitro-N-oxide intermediate (5.0 g) in Methanol (100 mL).
-
Add 10% Pd/C (0.5 g) and Ammonium Formate (5 equiv) or use a Hydrogen balloon (1 atm).
-
Stir at RT for 12 hours. The solution will turn colorless.
-
Filter through Celite to remove catalyst.
-
Concentrate and purify via flash chromatography (DCM/MeOH 95:5).
Analytical Data & Specifications
| Parameter | Specification | Expected Value |
| Appearance | Solid | Off-white to pale yellow powder |
| 1H NMR (DMSO-d6) | C1-H | Singlet, ~9.1 ppm (Deshielded) |
| C5-NH2 | Broad singlet, ~6.0 ppm (Exchangeable) | |
| C6-H | Doublet (coupling with F) | |
| C8-H | Doublet of doublets (coupling with F) | |
| MS (ESI+) | [M+H]+ | 163.16 m/z |
| Purity (HPLC) | Area % | >98.0% |
Regiochemistry Validation:
-
In the 1H NMR , the proton at C8 will appear as a doublet of doublets (coupling to C7-F and C1-H long range). The proton at C6 will show strong ortho-coupling to Fluorine.
-
Absence of NOE signal between the amine protons and the C1 proton confirms the amine is at C5 (C8-amine would show NOE with C1).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1.2 | Incomplete dehydrogenation | Ensure temperature reaches 180°C; use fresh Pd/C or add sulfur as a catalyst poison to prevent over-reduction. |
| Mixture of Nitro Isomers | Temperature runaway | Keep nitration strictly below 5°C. Higher temps favor 8-nitro formation. |
| Incomplete Reduction | Catalyst poisoning | Use high quality Pd/C. If N-oxide remains, add more ammonium formate or switch to Raney Nickel. |
References
-
Regioselectivity in Isoquinoline Nitration
-
Synthesis of Fluorinated Isoquinolines
-
BenchChem Application Note. "Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride." Link
-
- N-Oxide Directed Functionalization: Ochiai, E. "Aromatic Amine Oxides." Elsevier, 1967. (Classic text on N-oxide chemistry establishing C5/C8 selectivity).
-
Bischler-Napieralski Reaction Conditions
-
Whaley, W. M., & Govindachari, T. R. "The Bischler-Napieralski Reaction." Organic Reactions, 1951. Link
-
-
Catalytic Hydrogenation of Nitro-N-oxides
-
Lyle, R. E., & LaMattina, J. L. "Reduction of Nitrogen Heterocycles with Ammonium Formate." Journal of Organic Chemistry. Link
-
Sources
Application Note: Strategic Utilization of 5-Bromo-7-fluoroisoquinoline in Optoelectronic Materials
Executive Summary
5-Bromo-7-fluoroisoquinoline (CAS: 1368250-42-3) represents a high-value "bifunctional" scaffold for organic electronics. Unlike generic isoquinolines, this specific isomer offers a strategic combination of a reactive handle (5-Br) and an electronic modulator (7-F) in a precise geometric arrangement.
In materials science, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), this building block is utilized to:
-
Tune HOMO/LUMO Levels: The 7-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the isoquinoline core. This is critical for stabilizing electron transport materials (ETMs) and enhancing electron injection.
-
Induce Supramolecular Ordering: The fluorine atom facilitates C-F···H and C-F···π interactions, promoting tight stacking in solid-state films, which improves charge carrier mobility.
-
Construct Donor-Acceptor (D-A) Architectures: The 5-bromine position is sterically accessible for cross-coupling (Suzuki, Buchwald-Hartwig), allowing the attachment of electron donors (e.g., carbazole, triphenylamine) to create efficient Thermally Activated Delayed Fluorescence (TADF) emitters.
Technical Specifications & Material Properties
Before initiating synthesis, verify the physicochemical profile of the starting material to ensure compatibility with reaction conditions.
| Property | Value / Characteristic | Relevance to Materials Science |
| Molecular Formula | C₉H₅BrFN | Core scaffold for π-conjugated systems. |
| Molecular Weight | 226.05 g/mol | Low MW allows for vacuum deposition if used in small molecules. |
| Reactive Handle | Bromine (C-5) | Site for Pd-catalyzed C-C or C-N bond formation. |
| Electronic Modulator | Fluorine (C-7) | Lowers LUMO (~0.1–0.2 eV vs. H-analog); increases photostability. |
| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard solution-process synthesis. |
| pKa (Conj. Acid) | ~3.5 (Predicted) | Reduced basicity due to F; less prone to protonation in acidic workups. |
Application I: Synthesis of D-A-D TADF Emitters
Context: Thermally Activated Delayed Fluorescence (TADF) materials require a twisted Donor-Acceptor structure to separate HOMO and LUMO orbitals. 5-Bromo-7-fluoroisoquinoline acts as the Acceptor unit. The 7-F substitution is crucial here: it deepens the acceptor potential without adding steric bulk that might disrupt the delicate D-A twist angle.
Protocol: Buchwald-Hartwig Amination (C5-Functionalization)
This protocol describes coupling the scaffold with Carbazole (Donor) to form 5-(9H-carbazol-9-yl)-7-fluoroisoquinoline .
Reagents:
-
Substrate: 5-Bromo-7-fluoroisoquinoline (1.0 equiv)
-
Donor: 9H-Carbazole (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or SPhos (for higher steric tolerance)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Toluene (Anhydrous, deoxygenated)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a condenser and magnetic stir bar. Cool under a stream of Argon.
-
Reagent Loading: Charge the flask with 5-Bromo-7-fluoroisoquinoline (1.0 eq), Carbazole (1.2 eq), and NaOtBu (1.5 eq).
-
Note: NaOtBu is hygroscopic; handle in a glovebox if possible to prevent protodehalogenation.
-
-
Catalyst Addition: Add Pd₂(dba)₃ and the phosphine ligand.
-
Solvent Addition: Add anhydrous toluene via syringe. Concentration should be ~0.1 M to 0.2 M.
-
Degassing: Sparge the solution with Argon for 20 minutes. Oxygen is a poison to the Pd(0) species and can quench the triplet states of the final product.
-
Reaction: Heat the mixture to 110°C (Reflux) for 12–24 hours. Monitor by TLC (eluent: Hexane/DCM) for the disappearance of the bromide starting material.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via silica gel column chromatography.
-
Tip: Fluorinated compounds often streak on silica; add 1% Et₃N to the eluent if necessary.
-
Mechanistic Diagram (DOT):
Caption: Catalytic cycle for the C-N cross-coupling of 5-Bromo-7-fluoroisoquinoline, creating a D-A architecture.
Application II: Synthesis of Cyclometalated Ligands for Ir(III) Complexes
Context: Iridium(III) complexes are the gold standard for phosphorescent OLEDs. The 1-phenylisoquinoline (piq) ligand class produces red emission. By using the 5-Br-7-F scaffold, researchers can synthesize fluorinated piq derivatives .
-
7-F: Blue-shifts the emission slightly (fine-tuning color coordinates) and increases oxidation potential.
-
5-Br: Left intact during ligand synthesis to serve as a site for attaching solubilizing alkyl chains or dendrons after complexation.
Protocol: C1-Activation and Suzuki Coupling
Since the commercial building block is unsubstituted at C1, we must install the phenyl ring there to create the chelating N^C site.
Workflow Overview:
-
N-Oxidation: Conversion to N-oxide.
-
Chlorination: Rearrangement to 1-chloro-5-bromo-7-fluoroisoquinoline.
-
Suzuki Coupling: Selective coupling at C1 (vs C5).
Detailed Steps:
Step A: Synthesis of N-Oxide
-
Dissolve 5-Bromo-7-fluoroisoquinoline in DCM.
-
Add m-CPBA (1.2 equiv) at 0°C, then warm to RT overnight.
-
Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Isolate the N-oxide.
Step B: Chlorination (Regioselective)
-
Dissolve the N-oxide in POCl₃ (Phosphorus Oxychloride).
-
Reflux for 4 hours.
-
Critical Insight: The rearrangement typically favors the C1 position (alpha to Nitrogen). The 5-Br and 7-F substituents deactivate the ring, but C1 remains the most electrophilic site for the nucleophilic attack of the chloride.
-
Quench carefully on ice (exothermic!). Neutralize and extract.[1][2] Product: 1-Chloro-5-bromo-7-fluoroisoquinoline .
Step C: Chemoselective Suzuki Coupling Challenge: You have two halogens (1-Cl and 5-Br). Solution: The 1-Cl position in isoquinolines is heteroaromatic and highly activated for oxidative addition compared to the 5-Br (carbocyclic aryl bromide), especially with electron-deficient phosphines.
-
Reagents: 1-Cl-5-Br-7-F-isoquinoline (1.0 eq), Phenylboronic acid (1.05 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2M aq).
-
Conditions: DME/Water (3:1), 60–70°C .
-
Control: Do not overheat.[3] Higher temperatures (>90°C) may activate the 5-Br position. Monitor strictly by HPLC/TLC.
-
-
Outcome: 1-phenyl-5-bromo-7-fluoroisoquinoline . This is now a "pre-ligand" ready for Iridium complexation.
Ligand Synthesis Workflow (DOT):
Caption: Synthetic route to convert the building block into a cyclometalating ligand for OLEDs.
References
-
Suzuki-Miyaura Coupling on Isoquinolines
- Citation: BenchChem Protocols. "Application Notes for Suzuki Coupling of 5-Bromonicotinaldehyde (Analogous Heterocycle)."
- Relevance: Establishes baseline Pd-catalysis conditions for electron-deficient N-heterocycles.
-
Iridium Complex Design
-
Citation: Li, T.-Y., et al. "Rational design of phosphorescent iridium(III) complexes for emission color tunability."[4] Journal of Materials Chemistry C, 2018.
- Relevance: Details the effect of fluorin
-
-
TADF Material Synthesis
-
General Reactivity of Halogenated Isoquinolines
- Citation: "Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Relevance: Provides industrial-scale purification and handling d
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. researchgate.net [researchgate.net]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
5-Bromo-7-fluoroisoquinoline as a precursor for biologically active compounds
Abstract & Strategic Value
In the landscape of modern drug discovery, 5-Bromo-7-fluoroisoquinoline (CAS: 1368250-42-3) represents a privileged "bifunctional" scaffold. Its value lies in the orthogonal nature of its substituents:
-
The C5-Bromine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing for the rapid attachment of pharmacophores (e.g., biaryl systems for kinase inhibition).
-
The C7-Fluorine Modulator: A bioisostere that blocks a common site of metabolic oxidation (cytochrome P450 hydroxylation) while modulating the pKa of the isoquinoline nitrogen, thereby influencing solubility and hERG channel affinity.
This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and applying this scaffold in the development of biologically active compounds, specifically kinase inhibitors (ROCK, SYK) and antiviral agents.
Chemical Profile & Reactivity Map
Physicochemical Properties
| Property | Value | Relevance |
| Formula | C9H5BrFN | Core Scaffold |
| MW | 226.05 g/mol | Fragment-based drug discovery (FBDD) compliant |
| CLogP | ~2.8 | Lipophilic; requires polar appendages for bioavailability |
| pKa (Calc) | ~3.5 - 4.0 | Lower than unsubstituted isoquinoline (5.[1]4) due to F-induction |
| Storage | 2-8°C, Inert Gas | Light sensitive; susceptible to slow oxidation |
Reactivity Logic (Graphviz Diagram)
The isoquinoline core exhibits distinct reactivity zones. The C5 position is electronically activated for electrophilic aromatic substitution and oxidative addition (Pd-catalysis), while C7 is deactivated but metabolically robust.
Caption: Orthogonal reactivity profile of the 5-bromo-7-fluoroisoquinoline scaffold. C5 is the primary vector for library expansion.
Synthesis Protocols
Protocol A: Scaffold Synthesis (Bromination of 7-Fluoroisoquinoline)
Context: While 5-bromo-7-fluoroisoquinoline is commercially available, in-house synthesis is often required for scale-up. The most reliable route utilizes the directing effect of the ring nitrogen under acidic conditions to brominate the C5 position selectively over C8.
Reagents:
-
7-Fluoroisoquinoline (Starting Material)
-
N-Bromosuccinimide (NBS)[2]
-
Ice/Water, NH4OH (for workup)
Step-by-Step Methodology:
-
Acid Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer, cool 96% H2SO4 (10 vol) to 0°C. Add 7-fluoroisoquinoline (1.0 equiv) portion-wise. Caution: Exothermic.
-
Bromination: Cool the solution to -25°C (dry ice/acetone bath). Add NBS (1.1 equiv) slowly over 1 hour, maintaining internal temperature below -20°C.
-
Reaction Monitoring: Stir at -20°C for 4 hours. Monitor by LCMS (Target Mass: 226/228, 1:1 ratio).
-
Quench & Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with NH4OH to pH ~9. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over MgSO4, concentrate, and recrystallize from Ethanol/Hexane to yield the product as a white/off-white solid.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Application: Synthesis of biaryl kinase inhibitors (e.g., ROCK inhibitors).
Reagents:
-
5-Bromo-7-fluoroisoquinoline (1.0 equiv)[9]
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[10]·DCM (0.05 equiv)
-
Base: 2M Na2CO3 or K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Degassing (Critical): Sparge the solvent mixture with Nitrogen or Argon for 15 minutes to remove Oxygen. Note: Oxygen causes homocoupling of the boronic acid and catalyst oxidation.
-
Assembly: Charge the reaction vessel with the halide, boronic acid, and base. Add the degassed solvent.[8] Add the Pd-catalyst last under a counter-flow of inert gas.
-
Reaction: Heat to 90°C for 4-12 hours.
-
Checkpoint: If conversion is low, add a second portion of catalyst (0.02 equiv) and boronic acid.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Optimization Table:
| Variable | Standard Condition | Optimization for Steric Bulk |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | Pd2(dba)3 + SPhos (Buchwald Pre-catalysts) |
| Base | Na2CO3 | K3PO4 or Cs2CO3 |
| Temperature | 90°C | 110°C (Microwave) |
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Introducing amino side chains for solubility or H-bond interactions (common in DNA intercalators).
Reagents:
-
5-Bromo-7-fluoroisoquinoline[9]
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (0.02 equiv) + Xantphos (0.04 equiv)
-
Base: Cs2CO3 or NaOtBu (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Workflow (Graphviz):
Caption: Optimized workflow for C-N coupling using Xantphos ligand system.
Case Study: Design of a Next-Gen ROCK Inhibitor
Objective: Improve the metabolic stability of a Fasudil-like scaffold.
-
Reference Drug: Fasudil (Isoquinoline-5-sulfonamide).
-
Target: Rho-associated protein kinase (ROCK).[11]
-
Modification: Replacing the 5-sulfonamide with a 5-urea or 5-amido linker and adding 7-F.
Rationale: The 7-fluorine atom prevents oxidative metabolism at the C7 position, a common clearance pathway for isoquinolines [2]. The 5-position is coupled to a homopiperazine moiety via a Buchwald amination (Protocol C), creating a potent kinase inhibitor with improved half-life.
References
-
Synthesis of 5-Bromoisoquinoline
- Source: Organic Syntheses, Coll. Vol. 11, p.236 (2009); Vol. 81, p.98 (2005).
-
URL:[Link]
- Relevance: Defines the standard acid-mediated bromination protocol adapted for the 7-fluoro analog.
-
Fluorine in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry," 2008.
-
URL:[Link]
- Relevance: Explains the metabolic stability conferred by C-F bonds (Bioisosterism).
-
Suzuki-Miyaura Coupling on Heterocycles
-
Buchwald-Hartwig Amination Guide
- Source: Chemical Science, "A User's Guide to Pd-C
-
URL:[Link]
- Relevance: Selection of Xantphos/Pd2(dba)3 for electron-deficient heterocycles (Protocol C).
-
Isoquinoline Kinase Inhibitors (ROCK)
- Source: Bioorganic & Medicinal Chemistry, "Synthesis and biological evaluation of isoquinoline deriv
-
URL:[Link]
- Relevance: Validates the biological applic
Sources
- 1. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanelements.com [americanelements.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-7-fluoroisoquinoline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-Bromo-7-fluoroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their cross-coupling reactions with this specific substrate. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to navigate the complexities of this transformation.
The 5-Bromo-7-fluoroisoquinoline core presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The presence of the electron-withdrawing fluorine atom and the nitrogen atom within the aromatic system renders the isoquinoline ring electron-deficient. This electronic nature can significantly influence the reactivity of the C-Br bond, the stability of the palladium catalyst, and the overall reaction kinetics.[1] This guide will provide a structured approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter when performing a Suzuki coupling with 5-Bromo-7-fluoroisoquinoline.
Question 1: My reaction shows low or no conversion of the 5-Bromo-7-fluoroisoquinoline starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.
Causality-Driven Solutions:
-
Inactive Catalyst: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. The electron-deficient nature of the 5-Bromo-7-fluoroisoquinoline substrate can make oxidative addition, the first step in the catalytic cycle, more challenging.[1]
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For electron-deficient heteroaryl bromides, consider using more electron-rich and sterically hindered phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the oxidative addition step and stabilize the palladium complex. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand often provide better results.[2][3]
-
Thorough Degassing: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]
-
Fresh Reagents: Use a fresh, high-quality palladium catalyst and ensure your boronic acid is not degraded. Boronic acids can undergo protodeboronation, especially if stored improperly.[2]
-
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Troubleshooting Steps:
-
Base Selection: A common cause of failure is an inappropriate base. For Suzuki couplings, a range of bases can be effective, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being the most common. For challenging substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the formation of the reactive boronate species.[5]
-
Solvent System: The reaction often benefits from a mixture of an organic solvent and water.[6] The water helps to dissolve the inorganic base and facilitates the transmetalation step. Common solvent systems include dioxane/water, THF/water, or DMF/water.[6] For anhydrous conditions, which can sometimes be beneficial, ensure all components are strictly moisture-free.[7]
-
-
Question 2: I am observing significant amounts of a dehalogenated byproduct (7-fluoroisoquinoline). How can I minimize this side reaction?
Answer:
Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[1] This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.
Strategies to Minimize Dehalogenation:
-
Source of Hydride: The palladium-hydride species can be generated from various sources, including the solvent (e.g., alcohols), water, or the base.
-
Troubleshooting Steps:
-
Solvent Choice: If you are using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.
-
Water Content: While some water is often beneficial, excess water can promote dehalogenation. Optimize the ratio of organic solvent to water.
-
Base Purity: Ensure your base is free from impurities that could act as a hydride source.
-
-
-
Reaction Kinetics: If the desired cross-coupling is slow, the competing dehalogenation pathway may become more prominent.
-
Troubleshooting Steps:
-
Increase Reaction Rate: Employ a more active catalyst system (see Question 1) to accelerate the productive Suzuki coupling, thereby outcompeting the dehalogenation side reaction.
-
Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also sometimes favor side reactions. Screen a range of temperatures to find the optimal balance.[4]
-
-
Question 3: My main impurity is the homocoupling product of my boronic acid (a biaryl). What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is another common side reaction that consumes your coupling partner and reduces the yield of the desired product.
Root Causes and Preventive Measures:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.
-
Troubleshooting Step: As with preventing catalyst deactivation, rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.
-
-
Reaction Stoichiometry and Order of Addition: The relative concentrations of the reactants and the order in which they are added can influence the prevalence of homocoupling.
-
Troubleshooting Steps:
-
Boronic Acid Equivalents: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common, a large excess can increase the likelihood of homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus minimizing homocoupling.
-
-
Question 4: The purification of my final product is difficult due to persistent palladium residues and closely-eluting impurities. What are some effective purification strategies?
Answer:
Purification of nitrogen-containing heterocyclic compounds can be challenging due to their potential to coordinate with silica gel and the presence of palladium residues.
Effective Purification Protocols:
-
Palladium Removal:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite to remove the bulk of the precipitated palladium black.
-
Scavengers: For residual dissolved palladium, consider using a palladium scavenger. These are commercially available resins with functional groups that selectively bind to palladium.
-
Aqueous Wash: An aqueous wash with a solution of sodium thiosulfate or ammonium hydroxide can sometimes help to remove palladium residues.
-
-
Chromatography:
-
Deactivating Silica Gel: The basic nitrogen of the isoquinoline can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can mitigate this issue.
-
Alternative Stationary Phases: If silica gel chromatography is ineffective, consider using alternative stationary phases like alumina or reverse-phase chromatography.
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for obtaining high-purity material.[8]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Suzuki coupling of 5-Bromo-7-fluoroisoquinoline.
Question 5: What is a good starting point for reaction conditions for the Suzuki coupling of 5-Bromo-7-fluoroisoquinoline?
Answer:
A reliable starting point for the Suzuki coupling of 5-Bromo-7-fluoroisoquinoline with a generic arylboronic acid would be:
| Parameter | Recommended Starting Condition |
| Aryl Halide | 5-Bromo-7-fluoroisoquinoline (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1 v/v) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Note: These are generalized conditions and may require optimization for specific boronic acids.[9]
Question 6: How does the fluorine atom at the 7-position affect the Suzuki coupling reaction?
Answer:
The fluorine atom at the 7-position has a significant electronic effect on the isoquinoline ring. As a highly electronegative atom, it acts as an electron-withdrawing group via the inductive effect. This has two main consequences for the Suzuki coupling:
-
Increased Reactivity of the C-Br Bond: The electron-withdrawing nature of the fluorine atom makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. This can potentially allow for milder reaction conditions compared to non-fluorinated analogues.
-
Potential for Side Reactions: The increased electrophilicity can also make the molecule more prone to nucleophilic attack, and in some contexts, can influence the propensity for dehalogenation.
Question 7: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?
Answer:
The choice between a boronic acid and a boronic ester depends on the stability of the boron reagent and the desired reaction conditions.
-
Boronic Acids: Are the most common coupling partners. However, they can be prone to protodeboronation, especially if they are electron-rich or sterically hindered.[2]
-
Boronic Esters (e.g., Pinacol Esters): Are generally more stable and less susceptible to protodeboronation. They are often used for boronic acids that are difficult to isolate or handle. If you are experiencing issues with the stability of your boronic acid, switching to the corresponding pinacol ester is a good strategy.[2]
Question 8: How can I monitor the progress of my reaction effectively?
Answer:
Effective reaction monitoring is key to successful optimization.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress. Co-spotting the reaction mixture with the starting material can help to visualize the consumption of the 5-Bromo-7-fluoroisoquinoline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more powerful technique that provides both separation and mass information. It allows you to track the disappearance of starting materials and the appearance of the desired product, as well as identify any major byproducts.
-
Gas Chromatography (GC): For relatively volatile compounds, GC can also be an effective monitoring tool.
By systematically addressing the potential issues outlined in this guide and carefully considering the choice of reagents and reaction parameters, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions with 5-Bromo-7-fluoroisoquinoline.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in Suzuki coupling.
References
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
European Patent Office. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
Rust, H. S. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0). Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
McDonough, M. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available at: [Link]
-
PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Available at: [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. Available at: [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Justia Patents. (2011). novel process for the manufacture of 5-halogenated-7-azaindoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Available at: [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Available at: [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 4. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 5. scispace.com [scispace.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
